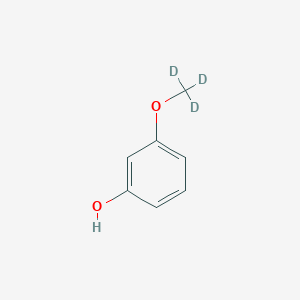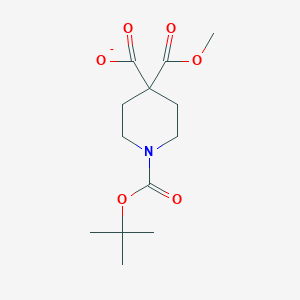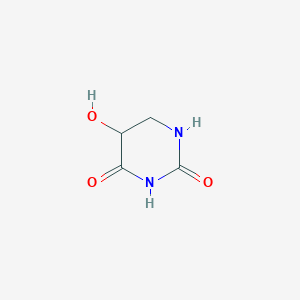
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- typically involves the condensation of barbituric acid with appropriate aldehydes or ketones. One common method is the reaction of barbituric acid with formaldehyde under basic conditions, followed by oxidation to introduce the hydroxyl group at position 5. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a keto group.
Reduction: The keto groups at positions 2 and 4 can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
Oxidation: Formation of 2,4,5-trioxo-pyrimidine.
Reduction: Formation of 2,4,5-trihydroxy-pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the keto groups at positions 2 and 4 can participate in nucleophilic and electrophilic reactions, affecting enzyme activity and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl group at position 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-6-hydroxy-: Hydroxyl group at position 6 instead of 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-5-methyl-: Methyl group at position 5 instead of hydroxyl.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1635-26-3 |
|---|---|
Formule moléculaire |
C4H6N2O3 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
5-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-4(9)6-3(2)8/h2,7H,1H2,(H2,5,6,8,9) |
Clé InChI |
RFKUZJDCLCWCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


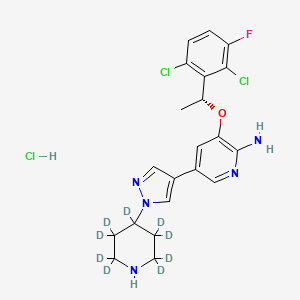
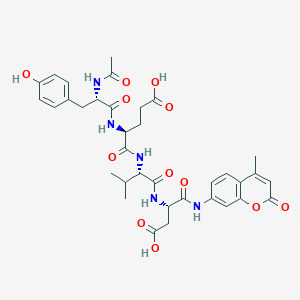
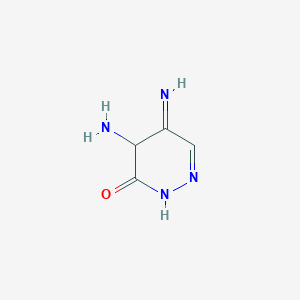
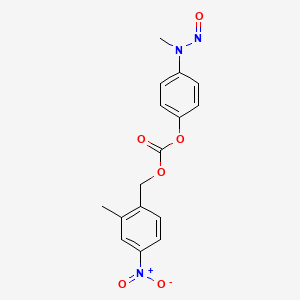
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)

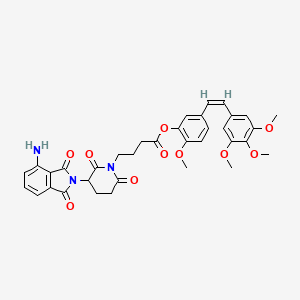

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
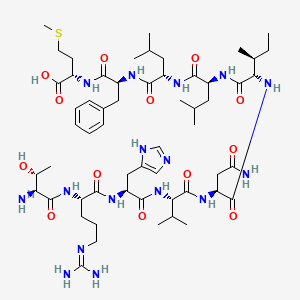
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
